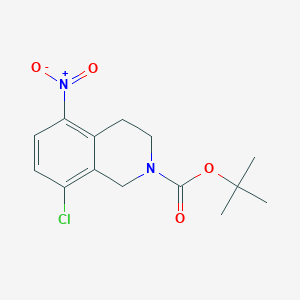

Tert-butyl8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, a chloro substituent at position 8, and a nitro group at position 3. Its molecular framework makes it a versatile intermediate in organic synthesis and drug discovery, particularly for modifying electronic properties and steric bulk. While direct synthesis data for this compound is absent in the provided evidence, analogous derivatives (e.g., tert-butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-tetrahydroisoquinoline-2-carboxylate) suggest synthetic routes involving POCl3-mediated reactions and Boc-protection strategies .

Properties

Molecular Formula |

C14H17ClN2O4 |

|---|---|

Molecular Weight |

312.75 g/mol |

IUPAC Name |

tert-butyl 8-chloro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 |

InChI Key |

UGSBFTLPZNTKQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro substituent can be replaced by hydrogen in the presence of reducing agents.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas (H₂), palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 8-chloro-5-nitro substitution pattern distinguishes the target compound from analogs. Key comparisons include:

- Steric Considerations : The 8-chloro substituent introduces steric hindrance, which may limit access to the aromatic ring for further functionalization compared to smaller groups like methyl or hydrogen.

Commercial and Industrial Relevance

- Building Block Availability : Similar compounds (e.g., tert-butyl 5-ethynyl-THIQ-2-carboxylate) are marketed as chiral intermediates for drug synthesis, with prices ranging from $372 to $4,353 per gram .

- Stability Considerations: The nitro group in the target compound may reduce shelf life compared to ethynyl or cyano derivatives, necessitating specialized storage conditions.

Biological Activity

Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1639149-77-1) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be represented as follows:

- Molecular Formula: C14H18ClN2O4

- Molecular Weight: 312.749 g/mol

- LogP: 3.399

This compound features a nitro group and a chloro substituent that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives. For instance, a series of novel THIQ derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain THIQ derivatives exhibited significant antiviral activity with lower cytotoxicity compared to traditional antiviral agents like chloroquine and hydroxychloroquine .

Table 1: Antiviral Activity of THIQ Derivatives

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Chloroquine | 60 | 20 | 3 |

| Hydroxychloroquine | 66 | 20 | 3.3 |

| THIQ Derivative A | 280 | 12 | 23.3 |

| THIQ Derivative B | 515 | 22 | 23.4 |

Antitumor Activity

Tetrahydroisoquinoline derivatives have also shown promise in cancer treatment. Research indicates that modifications to the THIQ scaffold can lead to compounds with antitumor properties. For example, some derivatives demonstrated cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Table 2: Cytotoxicity of Selected THIQ Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | HeLa (Cervical Cancer) | 10 |

| Compound C | A549 (Lung Cancer) | 12 |

The biological activity of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is attributed to its ability to interact with various biological targets. Studies suggest that these compounds may inhibit specific enzymes or pathways involved in viral replication or cancer cell proliferation. For instance, the presence of the nitro group may enhance electron affinity, facilitating interactions with nucleophilic sites in target proteins .

Case Studies

- Antiviral Studies : In a study investigating the antiviral properties of THIQ derivatives against coronaviruses, several compounds were synthesized and tested for their efficacy. The results showed that certain derivatives had promising antiviral activity with selectivity indices significantly higher than those of standard treatments .

- Antitumor Research : Another study focused on evaluating the cytotoxic effects of various THIQ derivatives on cancer cell lines. The findings indicated that several compounds exhibited potent antitumor activity with low toxicity towards normal cells, suggesting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.